molecular formula C18H18ClFN4O2S B2543647 3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1797852-19-7

3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2543647
CAS RN: 1797852-19-7
M. Wt: 408.88
InChI Key: KADRSIAOUSUNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN4O2S and its molecular weight is 408.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research involving similar piperidine derivatives focuses on understanding their adsorption and corrosion inhibition properties, particularly for the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations are employed to investigate these properties, highlighting the potential application of such compounds in corrosion prevention technologies (Kaya et al., 2016).

Structural Investigations

Studies on structurally related compounds, such as AND-1184, showcase the importance of single-crystal X-ray and solid-state NMR characterizations in elucidating compound structures. These techniques are crucial in the development of potential Active Pharmaceutical Ingredients (APIs) for treating conditions like dementia, underscoring the role of detailed structural analysis in drug development (Pawlak et al., 2021).

Synthesis and Structural Characterization

Research on methylbenzenesulfonamide CCR5 antagonists, which are small molecular antagonists used in the prevention of HIV-1 infection, demonstrates the significance of synthesis and structural characterization in developing candidate compounds for drug development. Techniques such as NMR, MS, and IR play pivotal roles in characterizing these compounds, highlighting the relevance of structural characterization in medicinal chemistry (Cheng De-ju, 2015).

Conformational Analysis and Crystal Structure

Conformational analysis and crystal structure studies of compounds related to piperidine derivatives provide insights into their solid and solution conformations. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are utilized to study thermal stability and phase transitions, essential for understanding the physical properties of these compounds (Ribet et al., 2005).

Facilitation of Addition-Elimination Reactions

Research on the facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol exemplifies the role of chemical reactions in synthesizing sulfonamide derivatives. Such reactions are crucial in the development of new chemical entities with potential therapeutic applications (Whitfield et al., 2003).

properties

IUPAC Name

3-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O2S/c19-16-10-15(3-4-17(16)20)27(25,26)23-12-13-5-8-24(9-6-13)18-14(11-21)2-1-7-22-18/h1-4,7,10,13,23H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADRSIAOUSUNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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